3-Chloro-9H-xanthen-9-one
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Overview
Description
3-Chloro-9H-xanthen-9-one is a derivative of xanthone, an aromatic oxygenated heterocyclic molecule with a dibenzo-γ-pyrone scaffold. Xanthones are known for their wide structural variety and numerous biological activities, making them valuable in the pharmaceutical field . The compound this compound is characterized by the presence of a chlorine atom at the third position of the xanthone core, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including 3-Chloro-9H-xanthen-9-one, can be achieved through various methods. One classical method involves the reaction of polyphenols with different salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach uses zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to synthesize xanthones via the classical method .
Industrial Production Methods: Industrial production of xanthone derivatives often involves the use of catalysts such as ytterbium, palladium, ruthenium, and copper . These catalysts facilitate various reactions, including the Friedel–Crafts reaction, Ullmann-ether coupling, and metal-free oxidative coupling . The use of chromen-4-ones as building blocks and the Diels–Alder reaction are also common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-9H-xanthen-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced xanthone derivatives.
Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted xanthones, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
3-Chloro-9H-xanthen-9-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chloro-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors . For example, some xanthone derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Additionally, the compound’s antioxidant properties can protect cells from oxidative stress by scavenging free radicals .
Comparison with Similar Compounds
9H-xanthen-9-one: The parent compound of 3-Chloro-9H-xanthen-9-one, lacking the chlorine substituent.
Azaxanthones: Molecules with one or more nitrogen atoms in the aromatic moiety of the xanthone chromophore.
Acridones: Compounds with a similar tricyclic structure but different heteroatoms and functional groups.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can enhance its biological activities and chemical reactivity compared to other xanthone derivatives . The chlorine substituent can also influence the compound’s solubility, stability, and interaction with molecular targets .
Properties
Molecular Formula |
C13H7ClO2 |
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Molecular Weight |
230.64 g/mol |
IUPAC Name |
3-chloroxanthen-9-one |
InChI |
InChI=1S/C13H7ClO2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H |
InChI Key |
LEUJIOLEGDAICX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)Cl |
Origin of Product |
United States |
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